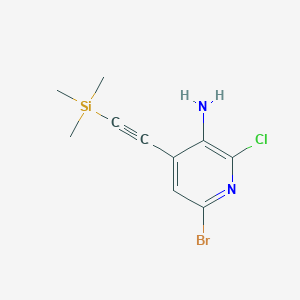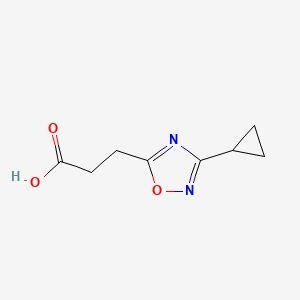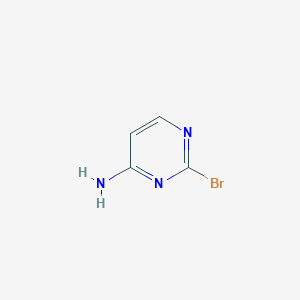
6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine
Overview
Description
This would involve identifying the compound’s chemical formula, molecular weight, and possibly its structure based on its name.
Synthesis Analysis
Researchers would look at how the compound is synthesized. This could involve multiple steps, each with its own reactants and conditions.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
Researchers would study how the compound reacts with other substances. This could involve carrying out various reactions and observing the products.Physical And Chemical Properties Analysis
This would involve measuring properties like the compound’s melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Nucleoside Synthesis : The trimethylsilyl derivative of 4,6-dichloroimidazo[4,5-c]pyridine has been utilized in condensation reactions to afford various 4-substituted 6-chloro-derivatives. These derivatives serve as precursors in the synthesis of 4-substituted 1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridines, highlighting the role of such trimethylsilyl derivatives in nucleoside synthesis (J. May & L. Townsend, 1975).
Catalytic Reactions : A study demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes under ambient conditions using an amide base generated in situ. This research highlights the reactivity of pyridine derivatives bearing electron-withdrawing substituents, such as 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine, towards various aldehydes, including arylaldehydes and cyclohexanecarboxaldehyde (Masanori Shigeno et al., 2019).
Ligand Synthesis for Metal Complexes : The synthesis of the fully unsymmetrical tripod ligand, which includes a bromopyridyl substituent, exemplifies the application of pyridine derivatives in creating complex ligands for metal coordination. This ligand binds in a specific coordination fashion to the metal center, demonstrating the utility of such derivatives in designing metal complexes with unique geometries and reactivities (L. Benhamou et al., 2011).
Organometallic Chemistry : Research on pyridinothienogermoles (PyTGs) showcases the reaction of trimethylsilyl-substituted pyridine derivatives with organometallic reagents. These compounds exhibit interesting electronic properties and solvatochromic behaviors in their photoluminescence spectra, underlining the role of such pyridine derivatives in the synthesis of organometallic compounds with potential application in electronic materials (J. Ohshita et al., 2019).
Safety And Hazards
Researchers would study the compound’s toxicity, flammability, and other hazards. This information is crucial for handling and storing the compound safely.
Future Directions
Based on their findings, researchers might suggest future directions for studying the compound. This could involve suggesting new reactions to try, new targets to investigate, etc.
I hope this gives you a good idea of how researchers might analyze a compound. If you have any more questions, feel free to ask!
properties
IUPAC Name |
6-bromo-2-chloro-4-(2-trimethylsilylethynyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2Si/c1-15(2,3)5-4-7-6-8(11)14-10(12)9(7)13/h6H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKKZZHXYRPKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=NC(=C1N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182107 | |
| Record name | 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine | |
CAS RN |
1203499-68-6 | |
| Record name | 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901182107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide](/img/structure/B1521709.png)

![1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1521713.png)

![2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine](/img/structure/B1521715.png)

![[4-(1-Methoxyethyl)phenyl]boronic acid](/img/structure/B1521717.png)



![4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1521724.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)
![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)
![4-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521730.png)